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Compound of Interest

Compound Name: N-(4-Methylphenyl)benzamide

Cat. No.: B188535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of N-(4-Methylphenyl)benzamide, a crucial molecule in various research and

development applications. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for N-(4-
Methylphenyl)benzamide, facilitating straightforward interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

searched resources

A definitive ¹H NMR spectrum for N-(4-Methylphenyl)benzamide was not available in the

public databases searched. The table is provided as a template for experimental data.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

Data not available in searched resources

A definitive ¹³C NMR spectrum for N-(4-Methylphenyl)benzamide was not available in the

public databases searched. The table is provided as a template for experimental data.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

1645 Strong C=O Stretch (Amide I)[1]

1597 Strong N-H Bend (Amide II)[1]

1508, 1490 Medium-Strong
Aromatic C=C Stretch / C-H

Bend[1]

1313 Medium C-N Stretch (Amide III)[1]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

211 ~60 [M]⁺ (Molecular Ion)

105 100 [C₆H₅CO]⁺ (Benzoyl cation)

91 ~30 [C₇H₇]⁺ (Tropylium ion)

77 ~40 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of N-(4-Methylphenyl)benzamide
is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or
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deuterated dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.

Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a 400 or 500 MHz instrument.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans

for adequate signal-to-noise.

For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for all carbon

signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software. This involves Fourier transformation, phase correction, and baseline

correction to yield the final frequency-domain spectra.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of N-(4-Methylphenyl)benzamide is prepared for

analysis using the KBr (potassium bromide) pellet method. A small amount of the sample is

finely ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then

compressed under high pressure to form a thin, transparent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR

range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise

ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final transmittance or absorbance spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing

fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Representation: The output is a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of

N-(4-Methylphenyl)benzamide.
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Workflow for Spectroscopic Analysis of N-(4-Methylphenyl)benzamide

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Conclusion

N-(4-Methylphenyl)benzamide

Dissolve in
Deuterated Solvent Prepare KBr Pellet Vaporize and

Introduce to Source

NMR Spectroscopy
(¹H & ¹³C) FTIR Spectroscopy Mass Spectrometry (EI)

Chemical Shifts &
Coupling Constants

(Functional Groups, Connectivity)

Absorption Bands
(Functional Groups)

Molecular Ion &
Fragmentation Pattern

(Molecular Weight, Substructures)

Structure Elucidation and Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Proposed Mass Spectrometry Fragmentation of N-(4-Methylphenyl)benzamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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